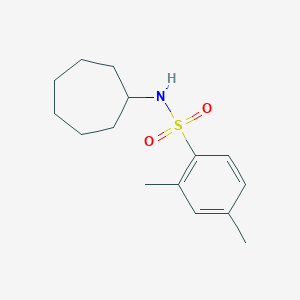
1-Propene-1,3-diol, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propene-1,3-diol, diacetate, also known as 1,3-diacetoxypropene, is an organic compound with the molecular formula C7H10O4. This compound is a derivative of 1,3-propanediol, where both hydroxyl groups are acetylated. It is a colorless liquid that is used in various chemical processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Propene-1,3-diol, diacetate can be synthesized through the acetylation of 1,3-propanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 1,3-propanediol and acetic anhydride into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 1-Propene-1,3-diol, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to 1,3-propanediol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 1,3-Propanediol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1,3-Propanediol.
科学的研究の応用
1-Propene-1,3-diol, diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways involving diols and their derivatives.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form esters.
Industry: Utilized in the production of polymers, resins, and coatings.
作用機序
The mechanism of action of 1-Propene-1,3-diol, diacetate involves its hydrolysis to release 1,3-propanediol and acetic acid. The released 1,3-propanediol can participate in various biochemical pathways, while acetic acid can act as a metabolic intermediate. The compound’s effects are primarily due to its ability to undergo hydrolysis and release these active components.
類似化合物との比較
2-Propene-1,1-diol, diacetate: Similar in structure but differs in the position of the acetoxy groups.
1,3-Propanediol: The parent compound from which 1-Propene-1,3-diol, diacetate is derived.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo hydrolysis to release both 1,3-propanediol and acetic acid makes it valuable in various applications.
特性
CAS番号 |
1945-91-1 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
[(Z)-3-acetyloxyprop-2-enyl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(8)10-4-3-5-11-7(2)9/h3-4H,5H2,1-2H3/b4-3- |
InChIキー |
BAKOKAVZDCFZIH-ARJAWSKDSA-N |
SMILES |
CC(=O)OCC=COC(=O)C |
異性体SMILES |
CC(=O)OC/C=C\OC(=O)C |
正規SMILES |
CC(=O)OCC=COC(=O)C |
| 31447-25-3 1945-91-1 |
|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)

![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)






![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)



![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)
